molecular formula C20H22ClN3O3 B2581602 2-(4-chlorophenoxy)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2-methylpropanamide CAS No. 1421512-47-1

2-(4-chlorophenoxy)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2-methylpropanamide

Cat. No. B2581602
CAS RN: 1421512-47-1
M. Wt: 387.86
InChI Key: CENLSWNORHPSIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C20H22ClN3O3 and its molecular weight is 387.86. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal Applications

Imidazole analogues, including those structurally related to the specified compound, have shown potent anti-Candida activity, outperforming traditional antifungal agents such as miconazole in both efficacy and reduced cytotoxicity. These compounds, by altering the imidazole ring structure, have demonstrated significant improvements in antifungal activity, highlighting their potential as novel classes of anti-Candida agents (Silvestri et al., 2004).

Mitochondrial Permeability Transition Inhibition

Research on structural scaffolds related to the compound has led to the identification of potential therapeutic agents aimed at treating vascular dysfunction, including ischemia/reperfusion injury. Specifically, compounds with a structure consisting of substituted hydantoin linked to a furan-2-yl group via an amide bond have shown promise in inhibiting Ca²⁺-induced mitochondrial swelling, a key factor in cell death and tissue damage during ischemic events (Murasawa et al., 2012).

Antibacterial and Anti-inflammatory Properties

The synthesis and evaluation of compounds that share structural similarities with the given compound have led to discoveries in the realm of antibacterial and anti-inflammatory agents. Certain derivatives have exhibited noteworthy antibacterial activities against pathogens like Staphylococcus aureus and Escherichia coli, as well as significant anti-inflammatory effects. These findings support the potential of these compounds in the development of new treatments for bacterial infections and inflammatory conditions, with the added benefit of reduced gastrointestinal toxicity and lipid peroxidation (Alam et al., 2011).

Antioxidant and Antiurease Activities

Imidazole-dioxolane compounds, structurally related to the mentioned chemical, have been synthesized and evaluated for their potential as novel inhibitors of heme oxygenase (HO), displaying high selectivity for the HO-1 isozyme. This specificity towards HO-1 over HO-2 opens avenues for targeted therapeutic applications, especially considering the role of HO-1 in oxidative stress and its implications in various diseases (Vlahakis et al., 2006).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3/c1-20(2,27-15-8-6-14(21)7-9-15)19(25)22-11-10-18-23-16(13-24(18)3)17-5-4-12-26-17/h4-9,12-13H,10-11H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENLSWNORHPSIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCCC1=NC(=CN1C)C2=CC=CO2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2-methylpropanamide

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